(4-propoxyphenyl)methanethiol
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Overview
Description
(4-propoxyphenyl)methanethiol is an organic compound with the molecular formula C10H14OS. It is a derivative of benzenemethanethiol, where the benzene ring is substituted with a propoxy group at the para position. This compound is known for its distinct sulfur-containing functional group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-propoxyphenyl)methanethiol typically involves the following steps:
Starting Material: The synthesis begins with 4-propoxybenzaldehyde.
Reduction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH4).
Thiol Formation: The primary alcohol is then converted to a thiol using thiourea and hydrochloric acid (HCl) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4-propoxyphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced back to the thiol form using reducing agents like dithiothreitol (DTT).
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT)
Substitution: Alkyl halides (e.g., methyl iodide)
Major Products Formed
Oxidation: Disulfides
Reduction: Thiol
Substitution: Thioethers
Scientific Research Applications
(4-propoxyphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-propoxyphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. This interaction can affect various biochemical pathways, making it a valuable tool in studying protein function and regulation.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanethiol: Lacks the propoxy group, making it less hydrophobic.
4-methoxyphenylmethanethiol: Contains a methoxy group instead of a propoxy group, affecting its reactivity and solubility.
Uniqueness
(4-propoxyphenyl)methanethiol is unique due to the presence of the propoxy group, which increases its hydrophobicity and can influence its interaction with biological targets. This makes it a valuable compound for studying hydrophobic interactions in biochemical systems.
Properties
CAS No. |
63550-20-9 |
---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.3 |
Purity |
95 |
Origin of Product |
United States |
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